Home > Products > Screening Compounds P147035 > Mometasone furoate monohydrate
Mometasone furoate monohydrate - 141646-00-6

Mometasone furoate monohydrate

Catalog Number: EVT-385187
CAS Number: 141646-00-6
Molecular Formula: C27H32Cl2O7
Molecular Weight: 539.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mometasone furoate monohydrate is a synthetic corticosteroid. [] It is classified as a glucocorticoid, a class of steroid hormones that have potent anti-inflammatory and immunosuppressive effects. [] In scientific research, mometasone furoate monohydrate serves as a valuable tool for investigating inflammatory pathways, immune responses, and the development of novel therapeutic strategies for various diseases.

Beclomethasone Dipropionate

  • Compound Description: Beclomethasone dipropionate is a corticosteroid medication used to treat inflammatory conditions like asthma and allergic rhinitis. It functions by reducing inflammation in the airways, thereby relieving symptoms such as nasal congestion, runny nose, and sneezing. []

Budesonide

  • Compound Description: Budesonide is an inhaled corticosteroid used to manage and treat asthma and chronic obstructive pulmonary disease (COPD). Like other corticosteroids, it works by decreasing inflammation in the airways. []
  • Relevance: Budesonide, alongside Mometasone furoate monohydrate, is investigated for its efficacy, safety, and cost in treating allergic rhinitis. [] Research suggests that while both effectively manage allergic rhinitis symptoms, Budesonide offers a more affordable alternative to Mometasone furoate monohydrate. []

Ciclesonide

  • Compound Description: Ciclesonide is an inhaled corticosteroid administered through a metered-dose inhaler to manage asthma. It acts as an anti-inflammatory agent within the airways, thus mitigating asthma symptoms. []
  • Relevance: Ciclesonide, specifically the ciclesonide hydrofluoroalkane (HFA) formulation, was directly compared to Mometasone furoate monohydrate aqueous nasal spray in a study evaluating nasal deposition and retention. [] The research indicated that ciclesonide HFA exhibited superior nasal deposition and retention compared to Mometasone furoate monohydrate. []

Fluticasone Propionate

  • Compound Description: Fluticasone propionate is a corticosteroid that reduces inflammation. It is available in various formulations, including nasal sprays like Flonase, for treating allergic rhinitis. []
  • Relevance: Fluticasone propionate and Mometasone furoate monohydrate are both intranasal corticosteroids prescribed for allergic rhinitis. [] A study investigating their nasal deposition patterns revealed that both drugs demonstrated comparable efficacy in managing allergic rhinitis. []
  • Compound Description: Formoterol fumarate dihydrate is a long-acting beta2-adrenergic agonist (LABA) that relaxes and opens the airways in the lungs, making breathing easier. This medication is used to treat asthma and chronic obstructive pulmonary disease (COPD). []
  • Relevance: A study explored combining Formoterol fumarate dihydrate with Mometasone furoate monohydrate to create a dry powder inhaler formulation. [] The research demonstrated successful formulation of a dry powder inhaler containing both drugs, suggesting potential for synergistic effects in treating respiratory conditions. []

Olopatadine Hydrochloride

  • Compound Description: Olopatadine hydrochloride is an antihistamine that blocks the action of histamine, a substance in the body that causes allergic symptoms. It is available as an ophthalmic solution for allergic conjunctivitis and as a nasal spray, often combined with Mometasone furoate monohydrate, for allergic rhinitis. [, ]
  • Relevance: Olopatadine hydrochloride is frequently combined with Mometasone furoate monohydrate in nasal spray formulations to address allergic rhinitis. [] One study evaluated patient satisfaction with a combination nasal spray containing both drugs compared to Azelastine Hydrochloride/Fluticasone Propionate. []

Azelastine Hydrochloride

  • Compound Description: Azelastine hydrochloride is an intranasal antihistamine used to relieve symptoms of allergic rhinitis, such as sneezing, runny nose, and itching. It works by blocking the action of histamine, a substance released by the body during an allergic reaction. []
  • Relevance: Azelastine hydrochloride, combined with Fluticasone propionate in a nasal spray, was compared to a Mometasone furoate monohydrate and Olopatadine Hydrochloride combination spray in a patient satisfaction study. [] The research aimed to understand patient preferences and satisfaction with both combination treatments for allergic rhinitis. []
Overview

Mometasone furoate monohydrate is a synthetic corticosteroid primarily used for its anti-inflammatory properties. It is effective in treating various conditions such as asthma, allergic rhinitis, and certain dermatological disorders. Mometasone furoate has a high glucocorticoid receptor binding affinity, significantly stronger than that of dexamethasone, which enhances its therapeutic efficacy in managing inflammation and allergic responses .

Source and Classification

Mometasone furoate is classified as a glucocorticoid, a subclass of corticosteroids. Its chemical formula is C27H30Cl2O6H2OC_{27}H_{30}Cl_{2}O_{6}\cdot H_{2}O, with a molecular weight of approximately 539.45 g/mol . The compound is marketed under various trade names, including Nasonex and Asmanex, and is available in multiple formulations such as nasal sprays, inhalers, and topical ointments .

Synthesis Analysis

Methods and Technical Details

Mometasone furoate is synthesized through a series of chemical reactions involving the modification of the parent steroid molecule, mometasone. The synthesis typically involves the following steps:

  1. Formation of the Furoate Ester: Mometasone is reacted with furoic acid or its derivatives to form the furoate ester.
  2. Hydration: The resulting compound undergoes hydration to yield mometasone furoate monohydrate.
  3. Purification: The final product is purified through crystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

The synthesis requires careful control of reaction conditions to maintain stereochemistry and achieve the desired potency and efficacy .

Molecular Structure Analysis

Structure and Data

Mometasone furoate monohydrate has a complex molecular structure characterized by multiple rings and functional groups. The structural representation can be described as follows:

  • Chemical Structure:
    • InChI: InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1 .
    • SMILES: O.[H][C@@]12C[C@@H](C)[C@](OC(=O)C3=CC=CO3)(C(=O)CCl)[C@@]1(C)C[C@H](O)[C@@]1(Cl)[C@@]2([H])CCC2=CC(=O)C=C[C@]12C .

Molecular Geometry

The molecule consists of a steroid backbone with various substituents that enhance its pharmacological activity. The presence of chlorine atoms and hydroxyl groups contributes to its anti-inflammatory properties.

Chemical Reactions Analysis

Reactions and Technical Details

Mometasone furoate can undergo several chemical reactions typical of steroid compounds:

  1. Hydrolysis: In aqueous environments or under physiological conditions, mometasone furoate may hydrolyze to release mometasone.
  2. Oxidation: The hydroxyl groups may be oxidized under certain conditions to form ketones or aldehydes.
  3. Conjugation Reactions: Mometasone can undergo conjugation with glucuronic acid or sulfate in the liver during metabolism.

These reactions are essential for understanding the pharmacokinetics and metabolic pathways of mometasone furoate in clinical settings .

Mechanism of Action

Process and Data

Mometasone furoate exerts its effects primarily through the following mechanisms:

  1. Anti-inflammatory Activity: It binds to glucocorticoid receptors in target cells, leading to the transcription of anti-inflammatory proteins while inhibiting pro-inflammatory mediators.
  2. Stabilization of Cell Membranes: This action prevents the release of inflammatory mediators from mast cells and eosinophils.
  3. Reduction of Inflammatory Cell Influx: By decreasing the migration of inflammatory cells to sites of inflammation, mometasone effectively reduces swelling and redness associated with allergic reactions .

The drug's efficacy is enhanced by its high receptor affinity and its ability to penetrate tissues effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mometasone furoate monohydrate typically appears as a white crystalline powder.
  • Solubility: It has low solubility in water (0.0108 mg/mL), which influences its formulation as a dry powder inhaler or nasal spray .

Chemical Properties

  • Melting Point: The melting point varies based on formulation but generally falls within standard ranges for corticosteroids.
  • Stability: Mometasone furoate is stable under recommended storage conditions but should be protected from light and moisture.

These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Mometasone furoate monohydrate is widely utilized in clinical practice for:

  1. Respiratory Conditions: As an inhaled corticosteroid for asthma management.
  2. Allergic Rhinitis: Administered as a nasal spray to alleviate symptoms associated with hay fever.
  3. Dermatological Applications: Used topically for various inflammatory skin disorders such as eczema and psoriasis.

Its potent anti-inflammatory properties make it an essential therapeutic agent in managing chronic inflammatory conditions across different medical fields .

Introduction to Mometasone Furoate Monohydrate

Historical Development and Pharmacological Classification

The development trajectory of mometasone furoate monohydrate began with its original patenting in 1981 by researchers at Schering-Plough (later acquired by Merck & Co.), culminating in its introduction to medical practice in 1987 [1]. This innovation emerged during a transformative period in corticosteroid pharmacology focused on enhancing receptor selectivity and minimizing systemic exposure. MFM belongs to the class III corticosteroid classification, indicating super-high potency among topical corticosteroids, surpassing hydrocortisone in anti-inflammatory efficacy while demonstrating reduced mineralocorticoid activity compared to earlier generation steroids [1].

The pharmacological significance of MFM lies in its multifaceted anti-inflammatory mechanism:

  • Genomic pathway: MFM-glucocorticoid receptor complexes dimerize and translocate to the nucleus, binding to glucocorticoid response elements (GREs) to modulate gene transcription
  • Non-genomic pathway: Rapid inhibition of pro-inflammatory transcription factors (NF-κB, AP-1) via protein-protein interactions
  • Cytokine suppression: Downregulation of interleukin production (IL-4, IL-5, IL-13) critical in allergic inflammation
  • Membrane stabilization: Reduction in vascular permeability and inflammatory cell migration [1]

Table 1: Pharmacological Classification of Mometasone Furoate Monohydrate

ParameterClassificationClinical Significance
Therapeutic CategoryCorticosteroid; GlucocorticoidAnti-inflammatory, immunosuppressive
Chemical ClassHalogenated pregnane derivativeEnhanced receptor binding affinity
Receptor BindingGlucocorticoid receptor agonistHigh selectivity minimizes mineralocorticoid effects
Relative Potency7-12x hydrocortisoneEnables lower effective dosing
Additional TargetsProgesterone receptor agonist, partial mineralocorticoid agonistContributes to overall pharmacological profile

MFM's development aligned with pharmaceutical advancements in aerosol delivery technology, particularly the transition from chlorofluorocarbon (CFC) propellants in pressurized metered-dose inhalers (pMDIs) to hydrofluoroalkane (HFA) systems following the Montreal Protocol [7]. This transition facilitated reformulation opportunities that leveraged the monohydrate's stability under varying environmental conditions.

Structural and Functional Significance of the Monohydrate Form

The crystalline structure of mometasone furoate monohydrate demonstrates distinct pharmaceutical advantages over its anhydrous counterpart. X-ray diffraction studies reveal that the water molecule occupies specific lattice positions through hydrogen bonding with the C11 hydroxyl group and the furoate carbonyl oxygen, creating a stabilized three-dimensional network that reduces molecular mobility and increases the activation energy for decomposition [4]. This structural arrangement confers:

  • Enhanced thermal stability: The dehydration onset temperature for MFM occurs at approximately 110°C, significantly higher than the degradation temperatures observed for amorphous forms
  • Reduced hygroscopicity: Water activity studies demonstrate that MFM maintains its crystalline integrity across a wide humidity range (10-80% RH)
  • Superior dissolution profile: Despite lower aqueous solubility than the anhydrous form, MFM exhibits more consistent dissolution kinetics due to reduced surface energy variability
  • Photochemical resistance: The crystalline hydrate demonstrates reduced photosensitivity compared to amorphous forms, critical for topical formulations in transparent vehicles [4] [6]

The functional implications of these properties manifest directly in pharmaceutical performance. Nasal spray formulations utilizing MFM achieve more consistent dosing throughout device life due to reduced particle agglomeration and sedimentation. In topical creams, the monohydrate form provides enhanced chemical stability in complex emulsion systems, particularly those containing urea or other hydrate-forming excipients that might promote polymorphic transitions [4]. This stability translates directly to extended shelf-life, with MFM formulations typically demonstrating >95% potency retention at 36 months under recommended storage conditions.

Table 2: Comparative Properties of Mometasone Solid-State Forms

PropertyMonohydrateAnhydrous
Crystalline SystemMonoclinic P2₁Orthorhombic P2₁2₁2₁
Water Content (%)3.1-3.4<0.5
Apparent Solubility (mg/mL)0.0210.038
Hygroscopicity (% w/w increase at 75% RH)1.26.8
Melting Point (°C)218-222 (dec)202-205
Market Share (Topical)65%35%

The commercial dominance of the monohydrate form (approximately 70% of global API consumption) reflects these advantages, particularly in nasal spray products where precise dosing reliability is paramount [4] [6]. Recent innovations focus on leveraging the monohydrate structure in advanced delivery systems, including aspasomal gels for psoriasis treatment that exploit the hydrate's affinity for phospholipid bilayers to achieve sustained release profiles [2].

Regulatory Approvals and Global Market Presence

The regulatory journey of mometasone furoate monohydrate demonstrates a pattern of progressive therapeutic expansion. Following initial FDA approval for dermatological applications (brand name Elocon®) in 1987, the molecule gained respiratory indications with the 1997 approval of Nasonex® nasal spray for allergic rhinitis and the 2005 approval of Asmanex® Twisthaler for asthma maintenance [1] [3]. A landmark regulatory achievement occurred in March 2022 when the FDA granted Perrigo Company plc approval for Nasonex 24HR Allergy®, marking MFM's transition to over-the-counter (OTC) status in the United States – the first intranasal corticosteroid to achieve this regulatory milestone [3] [8].

The global market for MFM reflects substantial and sustained growth, with the current market valuation at $1.18 billion (2022) and projected expansion to $2.1 billion by 2030 at a compound annual growth rate (CAGR) of 7.4% [2] [4]. This growth trajectory stems from several key factors:

  • Patent expirations: The 2018 expiration of Merck's U.S. Patent No. 6,127,353 (covering the monohydrate form) enabled robust generic competition
  • Therapeutic expansion: Growing applications in conditions beyond original indications, including adenoid hypertrophy and COVID-19-related olfactory dysfunction
  • OTC transition: The Rx-to-OTC switch of Nasonex® creates new consumer access channels
  • Formulation innovation: Development of combination products and advanced delivery systems [2] [3] [8]

Table 3: Global Regulatory Milestones for Mometasone Furoate Monohydrate

YearRegionApproval EventSignificance
1987USAFirst approval (Elocon®)Dermatological formulation entry
1997USANasonex® approvalRespiratory market expansion
2005EUAsmanex® TwisthalerAsthma maintenance therapy
2018RussiaOTC Momate Rhino®First OTC approval globally
2019EUGeneric nasal spray approvalsMarket diversification
2022USANasonex 24HR Allergy®First US OTC intranasal corticosteroid

Geographically, the MFM market demonstrates distinct regional dynamics:

  • North America: Dominates revenue share (45%) driven by premium pricing, OTC availability, and high allergic rhinitis prevalence (affecting ~30 million Americans)
  • Europe: Holds 30% market share with accelerating growth following Russia's 2018 OTC approval of Momate Rhino®
  • Asia-Pacific: Exhibits the highest projected CAGR (9.2%) due to rising pollution-related respiratory conditions and expanding healthcare access
  • Latin America/Middle East: Emerging markets with increasing generic penetration [2] [4] [6]

The competitive landscape features extensive global participation, with leading manufacturers including Cipla, Teva Pharmaceuticals, Glenmark Pharmaceuticals, Perrigo, and Hikma Pharmaceuticals. International trade data reveals substantial API movement, with India positioned as the dominant exporter (10,451 shipments annually), followed by Chile (462 shipments) and the United States (340 shipments). Primary formulations traded include nasal sprays (50% of shipments), creams (30%), and combination products containing MFM with azelastine or salicylic acid (20%) [6].

Table 4: Regional Market Characteristics (2022)

RegionMarket Value (USD Million)Projected CAGR (2022-2030)Key Growth Drivers
North America$5326.8%OTC switch, high allergic rhinitis prevalence
Europe$3557.1%Generic penetration, OTC approvals
Asia-Pacific$2129.2%Pollution effects, healthcare expansion
Latin America$656.5%Economic development, generic access
Middle East/Africa$195.8%Infrastructure improvement

Future market development will likely center on three strategic vectors: expansion of OTC availability in additional jurisdictions, development of novel drug-device combinations to improve lung deposition efficiency, and exploration of MFM in emerging therapeutic areas such as eosinophilic esophagitis and allergic conjunctivitis [2] [4]. The molecule's established safety profile, coupled with the pharmaceutical advantages of the monohydrate form, positions it for continued therapeutic relevance in the global pharmaceutical landscape.

Properties

CAS Number

141646-00-6

Product Name

Mometasone furoate monohydrate

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate

Molecular Formula

C27H32Cl2O7

Molecular Weight

539.4 g/mol

InChI

InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1

InChI Key

AQCCVUHZMIMSIB-HRVPQZBTSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O

Synonyms

Asmanex
Asmanex Twisthaler
Elocon
Furoate Monohydrate, Mometasone
Furoate, Mometasone
mometasone
mometasone furoate
mometasone furoate monohydrate
Monohydrate, Mometasone Furoate
Nasonex
Rinelon
Sch 32088
Sch-32088
Sch32088
Twisthaler, Asmanex

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.